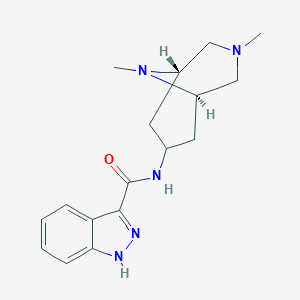
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a suitable precursor, such as a nitro or imine derivative of indanone. One common method is the catalytic hydrogenation of 3-nitro-2,3-dihydro-1H-inden-1-one using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired amino alcohol with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Amino-2,3-dihydro-1H-inden-1-one.
Reduction: 3-Amino-2,3-dihydro-1H-inden-1-amine.
Substitution: Various amide or carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
- 3-Amino-2,3-dihydro-1H-inden-1-one
- 3-Amino-2,3-dihydro-1H-inden-1-amine
Uniqueness
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both an amino and a hydroxyl group in a chiral environment makes it a versatile compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)








![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)



